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molecular formula C9H7FO2 B7859552 3-(3-Fluorophenyl)acrylic acid

3-(3-Fluorophenyl)acrylic acid

Cat. No. B7859552
M. Wt: 166.15 g/mol
InChI Key: RTSIUKMGSDOSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05486541

Procedure details

A solution of 3-fluorobenzaldehyde (10 g), malonic acid (15.6 g) and piperidine (0.7 ml) in pyridine (35 ml) was heated at reflux for 3.5 hours. After cooling to room temperature, the reaction mixture was added to a mixture of ice water (210 ml) and conc. hydrochloric acid (56 ml). The precipitate was isolated by filtration and recrystallized from methanol/water to give 3-fluorocinnamic acid (11.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
210 mL
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.C(O)(=O)[CH2:11][C:12]([OH:14])=[O:13].N1CCCCC1.Cl>N1C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[CH:11][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1
Name
Quantity
15.6 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0.7 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
35 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
210 mL
Type
reactant
Smiles
Name
Quantity
56 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/water

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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